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Compound of Interest

Compound Name: Acromelic acid D

Cat. No.: B15387709

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acromelic acid D is a potent neuroexcitatory amino acid belonging to the kainoid class of
compounds. First isolated from the poisonous mushroom Clitocybe acromelalga, this molecule
and its analogs have garnered significant interest within the neuroscience community for their
specific and potent interactions with glutamate receptors. This technical guide provides a
comprehensive overview of the molecular characteristics, biological activity, and proposed
mechanisms of action of Acromelic acid D, intended to serve as a resource for researchers in
neuropharmacology and drug development.

Molecular Profile

Acromelic acid D possesses a unique chemical structure that underpins its potent biological
activity. Its molecular formula and weight have been determined through mass spectrometry
and nuclear magnetic resonance studies.
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Property Value
Molecular Formula C13H14N206
Molecular Weight 294.26 g/mol

5-[(3S,4S,5S)-5-carboxy-4-
IUPAC Name (carboxymethyl)pyrrolidin-3-yl]pyridine-2-

carboxylic acid

CAS Number 102329-71-5

Biological Activity and Mechanism of Action

Acromelic acid D exerts its potent neuroexcitatory effects primarily through its interaction with
ionotropic glutamate receptors, specifically a subtype of non-NMDA receptors. Evidence
suggests that Acromelic acid D is a potent agonist at these receptors, leading to neuronal
depolarization and an increase in intracellular calcium concentration. The influx of calcium ions
is a critical event that triggers downstream signaling cascades, ultimately leading to the
observed neurotoxic effects. While the precise subunit composition of the receptor most
sensitive to Acromelic acid D is still under investigation, it appears to be distinct from those
activated by kainate and AMPA.

Proposed Signaling Pathway

The binding of Acromelic acid D to its target glutamate receptor subtype initiates a cascade of
intracellular events. The primary event is the opening of the ion channel, leading to a significant
influx of Ca2*. This elevation in intracellular calcium can activate a variety of downstream
effectors, including protein kinases, phosphatases, and proteases, which can contribute to
excitotoxicity and neuronal cell death.
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Proposed signaling pathway of Acromelic acid D.

Experimental Protocols
Isolation of Acromelic Acid D from Clitocybe
acromelalga

The following is a summarized protocol for the isolation of Acromelic acid D, based on
established methods.

1. Extraction:

o Fresh or lyophilized fruiting bodies of C. acromelalga are homogenized and extracted with
70% ethanol.

o The extract is filtered and concentrated under reduced pressure.

2. lon-Exchange Chromatography:

e The concentrated extract is applied to a Dowex 50W-X8 (H* form) column.
e The column is washed with water to remove neutral and acidic compounds.
e Amino acids, including acromelic acids, are eluted with 2M NH4OH.

3. Further Chromatographic Purification:
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e The amino acid fraction is subjected to further purification using a series of chromatographic
techniques, which may include:

o Dowex 1-X4 (acetate form) chromatography.
o Sephadex G-10 gel filtration.

o High-performance liquid chromatography (HPLC) on a C18 column.

I

. Isolation and ldentification:

Fractions are monitored by thin-layer chromatography (TLC) or HPLC.

Fractions containing Acromelic acid D are pooled, concentrated, and crystallized.

The structure is confirmed using spectroscopic methods (*H-NMR, 13C-NMR, and MS).

Potential Synthesis of Acromelic Acid D

While a specific total synthesis for Acromelic acid D is not widely published, synthetic
strategies for analogous kainoids can be adapted. A plausible retrosynthetic approach would
involve the stereoselective construction of the substituted pyrrolidine ring and subsequent
coupling to a functionalized pyridine precursor. Key synthetic steps would likely include
asymmetric catalysis to establish the stereocenters of the pyrrolidine core.

Biological Evaluation: Neurotoxicity Assay

The neurotoxic effects of Acromelic acid D can be quantified using primary neuronal cultures.
1. Cell Culture:

e Primary cortical or spinal cord neurons are isolated from embryonic rodents and cultured in
appropriate media.

2. Compound Treatment:

o After a specified number of days in vitro (DIV), neurons are treated with varying
concentrations of Acromelic acid D.
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3. Assessment of Cell Viability:
o MTT Assay: Measures the metabolic activity of viable cells.

o LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the
culture medium.

4. Data Analysis:

» Dose-response curves are generated to determine the ECso (half-maximal effective
concentration) for neurotoxicity.

Biological Evaluation: Glutamate Receptor Binding
Assay

Competitive binding assays can be used to determine the affinity of Acromelic acid D for
glutamate receptor subtypes.

1. Membrane Preparation:

¢ Synaptosomal membranes are prepared from specific brain regions (e.g., cortex,
hippocampus) of rodents.

2. Binding Reaction:

 Membranes are incubated with a radiolabeled ligand (e.qg., [*H]kainate or [BHJAMPA) in the
presence of varying concentrations of unlabeled Acromelic acid D.

3. Separation and Detection:
e Bound and free radioligand are separated by rapid filtration.

o The amount of radioactivity bound to the membranes is quantified by liquid scintillation
counting.

4. Data Analysis:
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« Inhibition curves are generated to calculate the ICso (half-maximal inhibitory concentration) of
Acromelic acid D, from which the binding affinity (Ki) can be derived.

Conclusion

Acromelic acid D remains a molecule of significant interest due to its potent and selective
action on a specific population of glutamate receptors. Its unique pharmacological profile
makes it a valuable tool for probing the structure and function of these receptors and for
investigating the mechanisms of excitotoxicity. Further research into its specific molecular
targets and downstream signaling pathways will undoubtedly provide deeper insights into the
complex processes of neurotransmission and neuronal injury, and may inform the development
of novel therapeutic agents for neurological disorders.

¢ To cite this document: BenchChem. [Acromelic Acid D: A Technical Overview of a Potent
Neurotoxin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15387709#acromelic-acid-d-molecular-formula-and-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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